

# Technical Guide: Spectral Characterization & Analysis of 3-Hydroxy-5-nitrophenylboronic Acid

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## Compound of Interest

**Compound Name:** 3-Hydroxy-5-nitrophenylboronic acid

**CAS No.:** 737001-07-9

**Cat. No.:** B1387629

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## Introduction & Structural Context

**3-Hydroxy-5-nitrophenylboronic acid** is a tri-functionalized benzene derivative featuring a Lewis-acidic boronate group, an electron-withdrawing nitro group, and an electron-donating hydroxyl group in a 1,3,5-meta substitution pattern. This specific arrangement creates a unique electronic "push-pull" system, making the compound valuable as a building block in Suzuki-Miyaura cross-coupling for drug discovery and as a reversible covalent probe in chemical biology (e.g., for sensing diols or saccharides).

## Core Chemical Identity

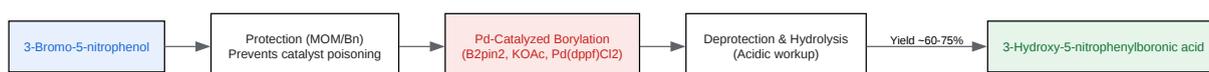
Parameter	Detail
CAS Number	737001-07-9
IUPAC Name	(3-Hydroxy-5-nitrophenyl)boronic acid
Formula	C <sub>6</sub> H <sub>6</sub> BNO <sub>5</sub>
Molecular Weight	182.93 g/mol
Appearance	Off-white to pale yellow powder
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)

## Synthesis & Preparation Logic

To understand the spectral impurities often found in this compound, one must understand its genesis. The synthesis typically avoids direct nitration of phenylboronic acid (which yields mixtures) and instead utilizes transition-metal catalyzed borylation.

## Synthetic Pathway (Miyaura Borylation)

The most robust route involves the palladium-catalyzed borylation of 3-bromo-5-nitrophenol.



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Figure 1: Strategic synthesis workflow minimizing protodeboration side reactions.

## NMR Spectroscopy: In-Depth Analysis

The 1,3,5-substitution pattern simplifies the NMR spectrum by eliminating strong ortho-couplings (

Hz). The spectrum is characterized by three distinct aromatic signals (meta-coupling only, Hz) and two sets of exchangeable protons.

## Experimental Parameters

- Solvent: DMSO- $d_6$  (Required to observe exchangeable -OH and -B(OH) $_2$  protons).
- Frequency: 400 MHz or higher recommended for resolving meta-couplings.
- Reference: Residual DMSO peak at 2.50 ppm.

## $^1\text{H}$ NMR Peak Assignments (DMSO- $d_6$ )

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Electronic Justification
10.10 - 10.30	Broad Singlet	1H	Phenolic -OH	Highly deshielded by aromatic ring; broad due to H-bonding.
8.20 - 8.40	Broad Singlet	2H	Boronic -B(OH) <sub>2</sub>	Characteristic boronic acid protons. Disappears with D <sub>2</sub> O shake.
8.05	Doublet of Doublets	1H	H-4 (Ar-H)	Between NO <sub>2</sub> and B(OH) <sub>2</sub> . Most deshielded aromatic proton due to two electron-withdrawing groups (EWG).
7.65	Doublet of Doublets	1H	H-2 (Ar-H)	Between NO <sub>2</sub> and OH. Deshielded by NO <sub>2</sub> , but shielded by OH ortho-effect.
7.45	Doublet of Doublets*	1H	H-6 (Ar-H)	Between B(OH) <sub>2</sub> and OH. Most shielded due to ortho-OH and weaker EWG effect of Boron.

\*Note: Aromatic signals often appear as apparent singlets or triplets with fine splitting (

Hz) due to meta-coupling.

## **$^{13}\text{C}$ NMR Assignments (DMSO- $d_6$ )**

- 158.2 ppm:C-3 (Attached to -OH, ipso-deshielding).
- 148.5 ppm:C-5 (Attached to -NO<sub>2</sub>, ipso-deshielding).
- 136.0 ppm:C-B (Attached to Boron). Note: This signal is often very broad or invisible due to Quadrupolar Relaxation of the  $^{11}\text{B}$  nucleus.
- 124.5 ppm:C-4 (Between NO<sub>2</sub> and B).
- 118.0 ppm:C-6 (Between OH and NO<sub>2</sub>).
- 112.5 ppm:C-2 (Between OH and B).

## **Infrared (IR) Spectroscopy**

The IR spectrum is critical for confirming the presence of the nitro group and differentiating the boronic acid from its anhydride (boroxine) form.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Notes
3200 - 3500	O-H Stretch (Broad)	Overlap of phenolic and boronic O-H. A broad "hump" indicates hydrogen bonding.
1530 - 1550	N-O Asymmetric Stretch	Key Identifier. Strong, sharp band characteristic of nitro compounds.
1340 - 1380	B-O Stretch	Strong band. Caution: Often overlaps with the symmetric Nitro stretch (~1350 cm <sup>-1</sup> ).
1350 (approx)	N-O Symmetric Stretch	Usually sharper than the B-O band.
1150 - 1200	C-O Stretch (Phenol)	Strong band indicating the C-OH bond.
650 - 750	C-H Out-of-Plane Bending	Diagnostic for 1,3,5-trisubstituted benzene rings.

## Quality Control & Stability Protocols

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This equilibrium is reversible but can confuse quantitative analysis.

### Protocol: Confirming Purity vs. Boroxine Formation

- Visual Check: Pure boronic acid is a powder. Boroxines often appear as glassy solids or sticky gums.
- Solubility Test: Dissolve 5 mg in 0.5 mL DMSO-d<sub>6</sub> with 1 drop of D<sub>2</sub>O.
  - Result: D<sub>2</sub>O hydrolyzes any boroxine back to the monomeric acid, simplifying the NMR.
- Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic Acid) to determine purity. Boroxines will show a lower effective molecular weight if calculated as the monomer.

## Storage Recommendations

- Temperature: -20°C (Long term) or 2-8°C (Short term).
- Atmosphere: Store under Argon/Nitrogen. Moisture promotes boroxine-acid cycling; Oxygen can slowly oxidize the C-B bond to a C-O bond (forming the phenol).

## References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457-2483. [Link](#)
- Hall, D. G. (Ed.). (2011). *Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials*. Wiley-VCH.
- Sigma-Aldrich/Merck. "3-Nitrophenylboronic acid Spectral Data" (Analogous compound reference for shift comparison). [Link](#)
- Accela ChemBio. "Product Analysis: **3-Hydroxy-5-nitrophenylboronic acid** (CAS 737001-07-9)."[1][2] [Link](#)

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## Sources

- 1. [737001-07-9,3-Hydroxy-5-nitrophenylboronic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- 2. [alchempharmtech.com \[alchempharmtech.com\]](#)
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